molecular formula C19H18BrN3O2S B2668214 N-(4-bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-31-4

N-(4-bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2668214
CAS No.: 688336-31-4
M. Wt: 432.34
InChI Key: PDGXVXOZFDSWKE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide:

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-2-25-17-9-7-16(8-10-17)23-12-11-21-19(23)26-13-18(24)22-15-5-3-14(20)4-6-15/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGXVXOZFDSWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-Chloropyridin-2-yl)ethanol is a compound of interest due to its potential biological activities. This article reviews its interactions with various biological systems, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

2-(6-Chloropyridin-2-yl)ethanol has a molecular formula of C₈H₈ClN₁O and a molecular weight of 171.61 g/mol. Its structure features a chlorinated pyridine ring, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that 2-(6-Chloropyridin-2-yl)ethanol exhibits significant antimicrobial properties. A study highlighted its interaction with bacterial membranes, leading to increased permeability and cell lysis. The compound demonstrated activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The mechanism by which 2-(6-Chloropyridin-2-yl)ethanol exerts its antimicrobial effects involves:

  • Disruption of Membrane Integrity : The compound integrates into the bacterial membrane, causing structural damage.
  • Inhibition of Protein Synthesis : It may interfere with ribosomal function, inhibiting bacterial growth.
  • Biofilm Disruption : Studies suggest that it can reduce biofilm formation in pathogenic bacteria, enhancing the efficacy of other antimicrobial agents.

Case Study 1: Antichlamydial Activity

A study explored the antichlamydial activity of derivatives related to 2-(6-Chloropyridin-2-yl)ethanol. The results indicated that certain modifications to the structure enhanced selectivity against Chlamydia trachomatis. The compound was shown to reduce inclusion sizes significantly in infected HEp-2 cells.

Case Study 2: Synergistic Effects

Another investigation assessed the synergistic effects of 2-(6-Chloropyridin-2-yl)ethanol with standard antibiotics. The combination demonstrated enhanced efficacy against multi-drug resistant strains, suggesting potential for use in combination therapies.

Toxicity and Safety Profile

The toxicity profile of 2-(6-Chloropyridin-2-yl)ethanol has been evaluated in various studies. In vitro assays indicated low cytotoxicity towards human cell lines at therapeutic concentrations. However, further studies are required to fully understand its safety profile in vivo.

Q & A

What are the established synthetic methodologies for N-(4-bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?

Basic
Synthesis typically involves multi-step routes, including nucleophilic substitution and coupling reactions. Key steps include:

  • Nucleophilic substitution : Reacting a bromophenyl-substituted imidazole-2-thiol with a halogenated acetamide derivative.
  • Coupling reactions : Linking the ethoxyphenyl group to the imidazole ring via Suzuki-Miyaura or Ullmann coupling.
    Studies on structurally analogous compounds achieved yields >90% using polar aprotic solvents (e.g., dimethylformamide) and catalysts like triethylamine .

Which spectroscopic techniques are critical for characterizing the compound's structure?

Basic
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .

What preliminary biological assays are recommended to evaluate its bioactivity?

Basic
Initial screening includes:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : α-glucosidase or IMPDH inhibition studies, with IC50 values compared to positive controls .

How can reaction conditions be optimized to improve synthesis yield?

Advanced
Optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
  • Temperature control : Reactions at 60–80°C balance speed and side-product minimization.
  • Catalyst use : Triethylamine or DMAP improves coupling efficiency.
    For example, a 96% yield was achieved via nucleophilic substitution under reflux in ethanol .

What strategies reconcile contradictory biological activity data across studies?

Advanced
Address discrepancies by:

  • Standardizing assays : Use identical cell lines, incubation times, and controls.
  • Statistical validation : Apply ANOVA or Student’s t-test to ensure reproducibility.
  • Structural verification : Confirm compound integrity via crystallography or HPLC post-assay .

How is X-ray crystallography applied to determine the compound's 3D structure?

Advanced
Key steps include:

  • Crystal growth : Slow evaporation from acetonitrile/methanol mixtures.
  • Data collection : High-resolution synchrotron radiation (≤1.0 Å).
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
    Successful refinement requires resolving halogen (Br) electron density and validating via R-factor (<0.05) .

What role do substituents (e.g., bromophenyl) play in modulating pharmacological properties?

Advanced
Structure-Activity Relationship (SAR) insights:

  • Bromophenyl : Enhances lipophilicity and membrane permeability (logP ~3.5).
  • Ethoxyphenyl : Stabilizes π-π stacking with aromatic enzyme residues (e.g., IMPDH).
  • Sulfanyl linkage : Facilitates hydrogen bonding to catalytic sites (e.g., α-glucosidase).
    Comparisons with chloro/methyl analogs show bromine’s superior steric and electronic effects .

Which computational approaches predict binding modes with target enzymes?

Advanced
Methods include:

  • Molecular docking : AutoDock Vina to screen binding poses (ΔG ≤ -8.0 kcal/mol).
  • Molecular Dynamics (MD) : GROMACS for stability assessment (RMSD ≤ 2.0 Å).
  • QM/MM simulations : To model electron transfer in enzyme active sites.
    For IMPDH, studies highlight hydrogen bonding between the sulfanyl group and NAD+ cofactor .

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